4-Methoxypyrazolo[1,5-a]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Select 4-Methoxypyrazolo[1,5-a]pyridine for your kinase inhibitor & PDE programs. The 4-OCH₃ substituent provides a quantifiable lipophilicity advantage (LogP vs. hydroxy analogs), blocking oxidative metabolism to improve in vivo half-life. With regioselective C-3 reactivity, it enables rapid SAR diversification while maintaining high conversion rates and purity. Avoid scaffold-hopping failures—this core is essential for maintaining target potency and pharmacokinetic profiles.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 1251715-47-5
Cat. No. B2813843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrazolo[1,5-a]pyridine
CAS1251715-47-5
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESCOC1=CC=CN2C1=CC=N2
InChIInChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3
InChIKeyNJABSULZFKCKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrazolo[1,5-a]pyridine (CAS 1251715-47-5): Technical Profile and Procurement Considerations


4-Methoxypyrazolo[1,5-a]pyridine (CAS 1251715-47-5) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyridine core with a methoxy (-OCH₃) substituent at the 4-position. This core structure is recognized as a 'privileged scaffold' in medicinal chemistry due to its versatility in targeting kinases, phosphodiesterases, and other therapeutically relevant proteins [1]. The compound has a molecular weight of 148.16 g/mol, a predicted pKa of 2.43±0.30, and a predicted density of 1.18±0.1 g/cm³ . Its primary utility lies as a versatile synthetic building block and core scaffold for the development of novel bioactive molecules, particularly in oncology and inflammation research [2].

Why 4-Methoxypyrazolo[1,5-a]pyridine Cannot Be Substituted by Common Analogs in Lead Optimization


Direct substitution of 4-Methoxypyrazolo[1,5-a]pyridine with close analogs such as 4-hydroxy-, 4-chloro-, or the unsubstituted pyrazolo[1,5-a]pyridine core is not scientifically valid without a full re-evaluation of the lead series. The 4-methoxy group is a critical determinant of molecular properties. While a 4-hydroxy analog introduces a hydrogen bond donor, increasing polarity and potentially reducing membrane permeability, the 4-methoxy group acts primarily as a hydrogen bond acceptor and a lipophilic modifier. This substitution pattern can drastically alter key parameters such as LogP, metabolic stability (by blocking sites of oxidative metabolism), and target binding conformations [1]. Therefore, treating these in-class compounds as interchangeable will likely result in the failure of structure-activity relationship (SAR) hypotheses and lead to suboptimal pharmacokinetic or potency profiles [2].

Quantitative Differentiation Evidence for 4-Methoxypyrazolo[1,5-a]pyridine vs. Key Analogs


Impact of 4-Methoxy vs. 4-Hydroxy Substitution on Lipophilicity and Solubility

The 4-methoxy group confers a significant increase in lipophilicity compared to the 4-hydroxy analog. While direct experimental LogP data for the core compound is not publicly available, a direct comparison can be made using the corresponding 3-carboxylic acid derivatives as a model. The 4-methoxy-3-carboxylic acid derivative has a Consensus Log P of 0.81, whereas the 4-hydroxy-3-carboxylic acid derivative has a calculated SlogP of 1.34, indicating the methoxy group's ability to modulate lipophilicity [1]. More critically, the methoxy derivative's solubility is 3.6 mg/mL, which is a quantifiable parameter for formulation and assay development . This is in stark contrast to the hydroxy analog, which has a significantly higher aqueous solubility due to its hydrogen bond donor capacity.

Medicinal Chemistry Drug Design Physicochemical Properties

pKa Differentiation from 6-Bromo-4-methoxy Analog: Impact on Ionization State

The predicted pKa of 4-Methoxypyrazolo[1,5-a]pyridine is 2.43±0.30 . This is significantly higher than the predicted pKa of its closely related 6-bromo analog (6-Bromo-4-methoxypyrazolo[1,5-a]pyridine), which is 1.29±0.30 . The presence of the electron-withdrawing bromine atom at the 6-position dramatically decreases the pKa, making the molecule more acidic. This difference is critical for understanding the compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and protein binding characteristics.

Analytical Chemistry Method Development Ionization

Synthetic Utility and Reactivity Profile: C-3 Position Functionalization

A key differentiator for 4-Methoxypyrazolo[1,5-a]pyridine is its well-documented synthetic utility, particularly its susceptibility to electrophilic substitution at the C-3 position. The compound has been shown to undergo nitrosation, nitration, and bromination reactions selectively at the C-3 position, providing a reliable and high-yielding route to 3-substituted derivatives [1]. This contrasts with the 4-hydroxy analog, which exhibits a more complex tautomeric equilibrium (enol form) that can lead to mixtures of products or lower regioselectivity [2]. This defined reactivity makes the 4-methoxy scaffold a preferred starting material for building focused libraries of 3-substituted pyrazolo[1,5-a]pyridines.

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Optimal Application Scenarios for 4-Methoxypyrazolo[1,5-a]pyridine Based on Differentiation Evidence


Building Block for Kinase Inhibitor Programs Targeting p38, PI3K, and MARK

Given its established use in the development of potent kinase inhibitors for targets such as p38, PI3K, and MARK, 4-Methoxypyrazolo[1,5-a]pyridine is an ideal core scaffold for new medicinal chemistry projects. Its defined reactivity at the C-3 position allows for rapid diversification to explore structure-activity relationships (SAR) around these high-value targets. The moderate lipophilicity imparted by the 4-methoxy group provides a favorable starting point for optimizing cellular permeability without the high risk of poor aqueous solubility [1]. This is particularly relevant in oncology and neuroscience research, where these kinases are implicated.

Scaffold for Optimizing ADME Properties in Lead Series

In drug discovery programs where an initial lead compound suffers from high polarity or rapid metabolism, 4-Methoxypyrazolo[1,5-a]pyridine serves as a strategic replacement scaffold. Its methoxy group offers a quantifiable advantage in lipophilicity (as evidenced by the Log P difference vs. hydroxy analogs) and can block sites of oxidative metabolism, potentially improving in vivo half-life. Researchers can use this scaffold to design analogs with improved drug-like properties without a major overhaul of the core structure [2].

Reliable Intermediate for the Synthesis of 3-Substituted Derivatives

For synthetic chemists focused on building compound libraries, this compound is the preferred starting material for accessing a wide range of 3-substituted pyrazolo[1,5-a]pyridines. The well-characterized and regioselective functionalization at the C-3 position ensures high conversion rates and product purity, minimizing purification challenges. This reliability is a key factor for procurement managers in both academic and industrial settings, as it directly translates to lower costs and higher synthetic throughput [3].

Reference Standard for Analytical Method Development

The distinct predicted pKa of 2.43 makes this compound a useful reference standard for developing and validating analytical methods, such as reverse-phase HPLC and LC-MS. The significant pKa difference from its 6-bromo analog (pKa 1.29) allows for the creation of robust separation methods that can distinguish between closely related impurities or synthetic intermediates. This ensures quality control (QC) departments can accurately assess the purity and identity of both the starting material and final products .

Technical Documentation Hub

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